1H-Benz[f]inden-1-one
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Overview
Description
1H-Benz[f]inden-1-one is a polycyclic aromatic ketone with a unique structure that includes a fused benzene and indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benz[f]inden-1-one can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that ensure high yields and selectivity. For example, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates has been successfully employed to produce indanones in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Benz[f]inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted indanones
Scientific Research Applications
1H-Benz[f]inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benz[f]inden-1-one involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may interact with enzymes or receptors, leading to specific biological effects. The exact pathways can vary depending on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
- 1H-Indene-1-one
- 2,3-Dihydro-1H-indene-1-one
- 1H-Indazole
Comparison: 1H-Benz[f]inden-1-one is unique due to its fused benzene and indene ring system, which imparts distinct chemical and physical properties. Compared to 1H-Indene-1-one, it has a more complex structure, leading to different reactivity and applications. 2,3-Dihydro-1H-indene-1-one and 1H-Indazole also share some structural similarities but differ in their specific functional groups and resulting chemical behavior .
Properties
CAS No. |
159113-90-3 |
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Molecular Formula |
C13H8O |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
cyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C13H8O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-8H |
InChI Key |
GKNABNSMFLSGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC3=O |
Origin of Product |
United States |
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